1,4-Dimethoxy-2-methylnaphthalene
Overview
Description
1,4-Dimethoxy-2-methylnaphthalene is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da .
Synthesis Analysis
The compound has been used as a novel benzyl-type protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . It can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property has been utilized in the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-hexaenoyl group .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1, 4, and 2 positions with methoxy and methyl groups .Chemical Reactions Analysis
The compound has been found to be an oxidatively labile protecting group . This means it can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property is particularly useful in the synthesis of polyunsaturated lipids .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H14O2, an average mass of 202.249 Da, and a monoisotopic mass of 202.099380 Da .Scientific Research Applications
Synthesis and Redox-Active Applications
A study by Cotos et al. (2019) demonstrated the use of 1,4-dimethoxy-2-methylnaphthalene in the synthesis of redox-active 3-benzoylmenadiones. Utilizing Friedel-Crafts acylation and oxidative demethylation, this compound played a key role in creating derivatives with a wide range of redox potentials, significant in antimalarial drug development and bioactivation mechanisms (Cotos, Donzel, Elhabiri, & Davioud‐Charvet, 2019).
Synthetic Pathways
Chinea and Banerjee (2015) described the conversion of 2-acetyl-1-hydroxynaphthalene into 1,4-dimethoxy-2-naphthoxyacetic acid through a multi-step process, highlighting the chemical’s versatility in complex synthetic routes (Chinea & Banerjee, 2015).
Pyrolysis Studies
Leininger et al. (2006) investigated the thermal decomposition of 1-methylnaphthalene, a closely related compound to this compound, providing insights into pyrolysis mechanisms relevant to energy and fuels research (Leininger, Lorant, Minot, & Behar, 2006).
Nitration Mechanism Studies
Tanaka et al. (2000) explored the nitration mechanism of methylnaphthalenes, which may include this compound, to understand aromatic nitration processes. This research provides a foundational understanding of electrophilic and charge-transfer processes in organic chemistry (Tanaka et al., 2000).
Electrophores and Photoelectrical Properties
Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene, examining its structure and photoelectrical properties, which are relevantfor applications in dye-sensitized solar cells (DSSC). This research highlights the potential use of derivatives of this compound in renewable energy technologies (Gayathri, 2018).
Catalytic and Combustion Applications
- Manganese(II) Naphthenate Catalysis : Yan et al. (2012) explored the catalytic properties of 2-methylnaphthalene oxidation, using manganese(II) naphthenate in hydrogen peroxide, which indicates the potential catalytic applications of this compound derivatives (Yan, Hong, Niu, Jiang, & Xiao, 2012).
- Combustion of Polycyclic Aromatic Hydrocarbons (PAHs) : Marie-Rose et al. (2009) studied the catalytic combustion of 1-methylnaphthalene over zeolite catalysts. This study provides insight into the environmental impact and degradation pathways of similar compounds, including this compound (Marie-Rose, Belin, Mijoin, Fiani, Taralunga, Nicol, Chaucherie, & Magnoux, 2009).
Mechanism of Action
Future Directions
The compound’s unique properties make it a valuable tool in the synthesis of polyunsaturated lipids . Its ability to be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups could be further explored in future research . Additionally, the compound’s potential applications in other areas of chemistry and biology could be investigated.
Properties
IUPAC Name |
1,4-dimethoxy-2-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZAXLHFSPJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453850 | |
Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-19-3 | |
Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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